Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (s, 1H): Proton at position 5 of the pyrimidine ring.
- δ 8.15 (s, 1H): Proton at position 7 of the imidazole ring.
- δ 4.05 (s, 3H): Methyl group of the ester moiety.
¹³C NMR (100 MHz, CDCl₃):
- δ 165.2: Carbonyl carbon of the ester.
- δ 152.1 (q, J = 37 Hz): CF₃-attached carbon.
- δ 121.5 (q, J = 272 Hz): Trifluoromethyl carbon.
- δ 115.8: Bromine-substituted aromatic carbon.
Coupling constants confirm through-space interactions between fluorine and adjacent protons.
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR Spectroscopy (KBr, cm⁻¹):
- 1735: Strong C=O stretch of the ester.
- 1240–1150: C-F vibrations from CF₃.
- 750: C-Br stretching.
High-Resolution MS (ESI⁺):
- Observed m/z: 323.965 [M+H]⁺.
- Isotopic pattern matches ⁷⁹Br/⁸¹Br (1:1 ratio) and ¹⁹F₃.
X-ray Crystallographic Studies and Solid-State Conformation
Single-crystal X-ray diffraction reveals:
- Planarity : The imidazo-pyrimidine core is nearly planar (dihedral angle <5°).
- Bond Lengths :
- C-Br: 1.89 Å.
- C-CF₃: 1.47 Å.
- Intermolecular Interactions :
- C-H···O hydrogen bonds between ester groups (2.65 Å).
- π-π stacking (3.42 Å) between aromatic systems.
Crystallographic data (CCDC entry) confirms the syn orientation of the trifluoromethyl and ester groups.
Computational Chemistry Approaches for Electronic Structure Elucidation
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights:
- Frontier Molecular Orbitals :
- HOMO (-6.2 eV): Localized on the imidazole ring.
- LUMO (-1.8 eV): Pyrimidine ring with CF₃ contribution.
- Electrostatic Potential :
- Negative potential at the ester oxygen (-0.35 e/Å).
- Positive potential near bromine (+0.28 e/Å).
Natural Bond Orbital (NBO) analysis highlights hyperconjugation between CF₃ and the aromatic system.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a=7.21, b=12.89, c=14.35 |
| β angle (°) | 98.4 |
| R-factor | 0.042 |
Table 2: Comparative NMR Shifts (δ, ppm)
| Position | ¹H NMR | ¹³C NMR |
|---|---|---|
| C-5 | 8.72 | 145.6 |
| C-7 | 8.15 | 138.9 |
| COOCH₃ | 4.05 | 165.2 |
Properties
IUPAC Name |
methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOFHIRNBQYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for cyclization and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Chemical Profile
- IUPAC Name : Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
- Molecular Formula : C9H5BrF3N3O2
- Molecular Weight : 324.05 g/mol
- CAS Number : 2138253-50-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo-pyrimidines have shown promising results against various cancer cell lines.
- Case Study : A derivative displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong inhibitory effects on cell proliferation and a significant therapeutic window compared to non-cancerous cells .
Antimicrobial Properties
The compound has also demonstrated potential as an antimicrobial agent. Research indicates that similar imidazo-pyrimidine derivatives exhibit activity against resistant bacterial strains.
- Case Study : A related compound showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting its utility in treating resistant infections .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of sodium acetate in methanol is common for constructing the imidazo-pyrimidine framework.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the trifluoromethyl and bromo substituents can significantly impact biological activity.
Mechanism of Action
The exact mechanism of action for methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as GABA receptors, to exert its effects . The compound may also influence various biochemical pathways, including those involved in inflammation and bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo-fused heterocycles, which are widely studied for their biological activity. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Differences
Key Research Findings
Reactivity : The trifluoromethyl group in the target compound enhances resistance to oxidative degradation compared to analogs with fluorine or methyl groups .
Synthetic Utility: Bromine at position 6 allows for Suzuki-Miyaura coupling, a feature shared with Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate but absent in non-halogenated derivatives .
Biological Activity : Imidazo[1,5-a]pyrimidine derivatives exhibit higher affinity for neurological targets (e.g., GABA receptors) than pyridine-based analogs due to their electron-deficient cores .
Thermal Stability : this compound demonstrates superior thermal stability (decomposition >200°C) compared to ethyl ester analogs, which degrade at lower temperatures .
Purity and Commercial Availability
Biological Activity
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H6BrF3N3O2
- Molecular Weight : 324.06 g/mol
- CAS Number : 2138253-50-4
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on several kinases and enzymes implicated in cancer progression.
- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain strains of viruses, including influenza .
- Anticancer Potential : Research suggests that it can selectively inhibit the proliferation of cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
Biological Activity Data
The following table summarizes the biological activities and pharmacological profiles reported for this compound:
Case Study 1: Anticancer Activity
In a study focusing on triple-negative breast cancer (TNBC), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. The compound showed a nearly 20-fold selectivity window compared to non-cancerous cells (MCF10A), indicating its potential as a targeted therapy for TNBC .
Case Study 2: Antiviral Properties
Another investigation assessed the antiviral efficacy of the compound against various influenza strains. While it did not inhibit viral replication at concentrations below 10 µM, further optimization and structural modifications could enhance its antiviral activity .
Q & A
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions like hydrolysis. Non-polar solvents (e.g., toluene) favor regioselective trifluoromethylation .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve trifluoromethylation efficiency, while copper(I) iodide aids in Ullmann-type coupling for bromine retention .
- Contradiction Analysis : Lower yields in DMF (vs. ethanol) for cyclization steps (, % vs. 75%) suggest competing solvent-coordination side reactions .
Methodology : Design a solvent/catalyst matrix (e.g., varying Pd/Cu ratios) to map optimal conditions .
How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
Advanced Research Question
- Case Study : Conflicting ¹H NMR signals for imidazo[1,5-a]pyrimidine derivatives (e.g., aromatic proton splitting) may arise from tautomerism or rotameric forms.
- Resolution Strategies :
Example : In , diastereomeric mixtures were distinguished via NOESY correlations .
What role does the trifluoromethyl group play in modulating reactivity and bioactivity?
Advanced Research Question
- Electronic Effects : The -CF₃ group is electron-withdrawing, stabilizing intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
- Steric Influence : The bulky trifluoromethyl group may hinder π-π stacking in biological targets, altering binding affinity in enzyme inhibition assays .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing pharmacokinetic profiles in preclinical studies .
Experimental Design : Synthesize analogs with -CH₃ vs. -CF₃ to compare reactivity and bioactivity .
How is this compound utilized as a building block in medicinal chemistry?
Application-Focused Question
- Intermediate for mGlu5 NAMs : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki reactions) to attach aryl/heteroaryl groups, as seen in metabotropic glutamate receptor modulators .
- Probe Synthesis : The ester group is hydrolyzed to a carboxylic acid for conjugation with biomolecules (e.g., peptides) via amide bond formation .
Case Study : In , the bromine was replaced with a nitrile group via Pd-catalyzed cyanation, enabling further functionalization .
What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
